molecular formula C8H3ClFNO2 B8717870 Benzoyl isocyanate, 2-chloro-4-fluoro- CAS No. 88578-89-6

Benzoyl isocyanate, 2-chloro-4-fluoro-

Cat. No.: B8717870
CAS No.: 88578-89-6
M. Wt: 199.56 g/mol
InChI Key: ATBYJMHOWCUFFT-UHFFFAOYSA-N
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Description

Benzoyl isocyanate, 2-chloro-4-fluoro- (hypothetical IUPAC name: 2-chloro-4-fluorobenzoyl isocyanate) is a substituted benzoyl isocyanate derivative. The molecule features a benzoyl group (C₆H₅CO-) with chlorine and fluorine substituents at the 2- and 4-positions, respectively, and an isocyanate (-NCO) functional group. Such compounds are typically reactive intermediates used in organic synthesis, particularly for forming ureas or carbamates via nucleophilic addition reactions .

Properties

CAS No.

88578-89-6

Molecular Formula

C8H3ClFNO2

Molecular Weight

199.56 g/mol

IUPAC Name

2-chloro-4-fluorobenzoyl isocyanate

InChI

InChI=1S/C8H3ClFNO2/c9-7-3-5(10)1-2-6(7)8(13)11-4-12/h1-3H

InChI Key

ATBYJMHOWCUFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-4-fluoro-benzoyl isocyanate (hypothetical) with structurally analogous compounds from the evidence, focusing on molecular properties, reactivity, and applications.

Table 1: Key Physical and Chemical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight Boiling Point (°C/mmHg) Sensitivity Key Functional Group Source
2-Chloro-4-fluorobenzoyl chloride C₇H₃Cl₂FO 193.01 82–84 (15 mmHg) Moisture-sensitive Acyl chloride (-COCl)
4-Fluorobenzoyl chloride C₇H₄ClFO 158.56 Not reported Not specified Acyl chloride (-COCl)
5-Chloro-2-fluorophenyl isothiocyanate C₇H₃ClFNS 187.62 Not reported Moisture-sensitive, Lachrymatory Isothiocyanate (-NCS)
4-Chlorophenyl isocyanate C₇H₄ClNO 153.57 Not reported Not specified Isocyanate (-NCO)

Reactivity Comparison

  • Acyl Chlorides (e.g., 2-Chloro-4-fluorobenzoyl chloride ): Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl carbon. Reactivity is enhanced by electron-withdrawing substituents (Cl, F), which stabilize the transition state during hydrolysis or aminolysis.
  • Isocyanates (e.g., 4-Chlorophenyl isocyanate ) : React with amines to form ureas or with alcohols to form carbamates. The isocyanate group (-NCO) is less electrophilic than acyl chlorides but more reactive than isothiocyanates (-NCS).
  • Isothiocyanates (e.g., 5-Chloro-2-fluorophenyl isothiocyanate ) : Similar to isocyanates but form thioureas upon reaction with amines. The sulfur atom increases steric bulk and reduces electrophilicity compared to -NCO.

Substituent Effects

  • Chlorine and Fluorine Substituents : Both electron-withdrawing groups increase the electrophilicity of the carbonyl or isocyanate group. Fluorine’s smaller size and higher electronegativity may enhance solubility in polar solvents compared to bulkier substituents .
  • Positional Effects : The 2-chloro-4-fluoro substitution pattern likely reduces symmetry, affecting crystallinity and melting points compared to para-substituted analogs (e.g., 4-fluorobenzoyl chloride ).

Stability and Handling

  • Moisture Sensitivity : Acyl chlorides (e.g., 2-chloro-4-fluorobenzoyl chloride ) and isothiocyanates are moisture-sensitive, requiring anhydrous storage. Isocyanates (e.g., 4-chlorophenyl isocyanate ) are similarly reactive but may exhibit slower hydrolysis rates.
  • Lachrymatory Properties : Isothiocyanates are often lachrymatory (tear-inducing), while acyl chlorides and isocyanates pose respiratory hazards .

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